molecular formula C15H14BrN3O B012281 N-(2-Bromoethyl)-p-phenylazobenzamide CAS No. 100243-23-0

N-(2-Bromoethyl)-p-phenylazobenzamide

Cat. No. B012281
M. Wt: 332.19 g/mol
InChI Key: ZBCKKGZHAGVDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromoethyl)-p-phenylazobenzamide, also known as BBAB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of azobenzenes, which are characterized by their ability to undergo photoisomerization upon exposure to light. BBAB has been extensively studied for its potential applications in various fields, including biological and medical research.

Mechanism Of Action

The mechanism of action of N-(2-Bromoethyl)-p-phenylazobenzamide is based on its ability to undergo photoisomerization upon exposure to light. This property allows N-(2-Bromoethyl)-p-phenylazobenzamide to act as a molecular switch, which can be used to control various biological processes. Upon exposure to light, N-(2-Bromoethyl)-p-phenylazobenzamide undergoes a structural change, which can trigger a specific biological response.

Biochemical And Physiological Effects

N-(2-Bromoethyl)-p-phenylazobenzamide has been shown to have various biochemical and physiological effects, including its ability to interact with proteins and enzymes. In particular, N-(2-Bromoethyl)-p-phenylazobenzamide has been used as a tool for studying protein-protein interactions, as well as for the controlled release of drugs. N-(2-Bromoethyl)-p-phenylazobenzamide has also been shown to have potential applications in the treatment of cancer, as it can be used to target specific cancer cells.

Advantages And Limitations For Lab Experiments

N-(2-Bromoethyl)-p-phenylazobenzamide has several advantages for use in laboratory experiments, including its ability to undergo photoisomerization upon exposure to light, which can be used to control various biological processes. N-(2-Bromoethyl)-p-phenylazobenzamide is also relatively easy to synthesize and is stable under normal laboratory conditions. However, N-(2-Bromoethyl)-p-phenylazobenzamide also has some limitations, including its potential toxicity and the need for specialized equipment for light exposure.

Future Directions

There are several future directions for research on N-(2-Bromoethyl)-p-phenylazobenzamide, including its potential applications in the development of photoresponsive materials and sensors. N-(2-Bromoethyl)-p-phenylazobenzamide can also be used as a tool for studying protein-protein interactions and for the controlled release of drugs. Further research is needed to explore the potential applications of N-(2-Bromoethyl)-p-phenylazobenzamide in various fields, including biological and medical research.

Synthesis Methods

N-(2-Bromoethyl)-p-phenylazobenzamide can be synthesized using various methods, including the reaction of p-phenylenediamine with 2-bromoethylamine hydrobromide in the presence of sodium carbonate. The resulting product is then treated with nitrous acid to obtain the final compound. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.

Scientific Research Applications

N-(2-Bromoethyl)-p-phenylazobenzamide has been widely used in scientific research for its unique properties, including its ability to undergo photoisomerization upon exposure to light. This property has been utilized in various applications, including the development of photoresponsive materials, molecular switches, and sensors. In biological and medical research, N-(2-Bromoethyl)-p-phenylazobenzamide has been used as a tool for studying protein-protein interactions, as well as for the controlled release of drugs.

properties

CAS RN

100243-23-0

Product Name

N-(2-Bromoethyl)-p-phenylazobenzamide

Molecular Formula

C15H14BrN3O

Molecular Weight

332.19 g/mol

IUPAC Name

N-(2-bromoethyl)-4-phenyldiazenylbenzamide

InChI

InChI=1S/C15H14BrN3O/c16-10-11-17-15(20)12-6-8-14(9-7-12)19-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)

InChI Key

ZBCKKGZHAGVDDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCBr

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCBr

synonyms

N-(2-Bromoethyl)-p-(phenylazo)benzamide

Origin of Product

United States

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